Product packaging for Methyl 3,5-Dihydroxybenzoate(Cat. No.:CAS No. 2150-44-9)

Methyl 3,5-Dihydroxybenzoate

Cat. No.: B129432
CAS No.: 2150-44-9
M. Wt: 168.15 g/mol
InChI Key: RNVFYQUEEMZKLR-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxybenzoate has been reported in Viburnum cylindricum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B129432 Methyl 3,5-Dihydroxybenzoate CAS No. 2150-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dihydroxybenzoate
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InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNVFYQUEEMZKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062208
Record name Benzoic acid, 3,5-dihydroxy-, methyl ester
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Molecular Weight

168.15 g/mol
Source PubChem
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CAS No.

2150-44-9
Record name 3,5-Dihydroxybenzoic acid methyl ester
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Record name Methyl 3,5-hydroxybenzoate
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Record name Methyl 3,5-dihydroxybenzoate
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Record name METHYL 3,5-HYDROXYBENZOATE
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Contextualization Within Benzoic Acid Derivatives Research

Methyl 3,5-dihydroxybenzoate (B8624769) is a key member of the benzoic acid derivatives family, a class of compounds widely recognized for their diverse applications in pharmaceuticals and agrochemicals. ontosight.ai The fundamental structure of benzoic acid, a simple aromatic carboxylic acid, allows for numerous substitutions on the benzene (B151609) ring, leading to a vast library of derivatives with unique chemical and physical properties. The presence of two hydroxyl groups at the 3 and 5 positions, along with a methyl ester group, confers specific characteristics to Methyl 3,5-dihydroxybenzoate that influence its reactivity and biological interactions. ontosight.ai

In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. thermofisher.comsigmaaldrich.com Its hydroxyl groups can undergo reactions such as alkylation to form ethers. fordham.edu For instance, it has been used in the synthesis of cored dendrimers and bis(5-carbomethoxy-1,3-phenylene)-32-crown-10, a semi-rigid 32-membered ring diester crown ether. thermofisher.comsigmaaldrich.comfishersci.pt Furthermore, its structure is a precursor in the synthesis of various biologically active molecules, including conjugated oligoelectrolytes with antimicrobial properties and derivatives of rugosaflavonoid with potential anticancer activity. rsc.orgrsc.org The investigation of such derivatives helps in understanding structure-activity relationships, a cornerstone of medicinal chemistry.

Compound NameCAS NumberMolecular FormulaApplication in Synthesis
This compound2150-44-9C8H8O4Precursor for dendrimers, crown ethers, and other complex molecules. thermofisher.comsigmaaldrich.com
3,5-Dihydroxybenzoic acid99-10-5C7H6O4Starting material for the synthesis of this compound. google.com
(Bromomethyl)cyclohexane (B57075)2550-36-9C7H13BrUsed in the alkylation of this compound. fordham.edu

Significance in Natural Product Chemistry

Methyl 3,5-dihydroxybenzoate (B8624769) is not only a synthetic intermediate but also a naturally occurring compound, enhancing its significance in the field of natural product chemistry. nih.gov It has been isolated from various terrestrial and marine organisms. For example, it has been reported in the plant Viburnum cylindricum and has been identified in lichen species. nih.govnih.gov A derivative, Methyl 3-bromo-4,5-dihydroxybenzoate, has been isolated from the red alga Rhodomela confervoides. mdpi.com

The presence of Methyl 3,5-dihydroxybenzoate and its derivatives in natural sources prompts research into their ecological roles and potential biosynthetic pathways. The isolation and structural elucidation of these compounds from natural extracts contribute to the growing database of natural products and provide templates for the development of new therapeutic agents. nih.gov For instance, the discovery of a novel phenolic compound, 3,5-dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate, in the leaves of the kiwifruit cultivar Actinidia chinensis highlights the structural diversity that can be built upon the basic this compound scaffold. scialert.net

Natural SourceCompound IsolatedReference
Viburnum cylindricumThis compound nih.gov
Lichen speciesThis compound nih.gov
Red Alga Rhodomela confervoidesMethyl 3-bromo-4,5-dihydroxybenzoate mdpi.com
Actinidia chinensis (Kiwifruit)3,5-dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate scialert.net

Overview of Reported Biological Activities

Natural Occurrence and Isolation Strategies

This compound is a naturally occurring compound found in both marine and terrestrial organisms. ontosight.ainih.govmdpi.com Its isolation from these sources typically involves solvent extraction and chromatographic techniques to separate it from other components.

One notable marine source of this compound is the red alga Rhodomela confervoides. mdpi.combioscience.co.ukbenchchem.com Brominated derivatives of this compound, such as methyl 3-bromo-4,5-dihydroxybenzoate, have also been isolated from this marine alga. mdpi.combioscience.co.ukbenchchem.combocsci.comnaturalproducts.net

This compound has been identified in a diverse range of plant species.

Lichens: The lichen Parmotrema cristiferum has been shown to contain this compound, along with other related monoaromatic compounds. nih.govnih.govresearchgate.netdntb.gov.ua

Black Rice Bran: Extracts of Thai black rice bran (Oryza sativa L. indica), specifically the "Riceberry" cultivar, have been found to contain this compound as one of their simple phenolic constituents. ijcea.orgresearchgate.net

Traditional Herbs: The compound has been reported in Viburnum cylindricum, a plant used in traditional medicine. nih.gov

Kiwifruit: A phenolic compound, 3,5-dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate, which is a derivative of this compound, has been extracted from the leaves of Actinidia chinensis, commonly known as kiwifruit. researchgate.net

The following table summarizes the natural sources of this compound and its derivatives.

Natural SourceCompound
Rhodomela confervoides (Red Alga)This compound, Methyl 3-bromo-4,5-dihydroxybenzoate mdpi.combioscience.co.ukbenchchem.comnaturalproducts.net
Parmotrema cristiferum (Lichen)This compound nih.govnih.govresearchgate.netdntb.gov.ua
Black Rice Bran (Oryza sativa L. indica)This compound ijcea.orgresearchgate.net
Viburnum cylindricum (Traditional Herb)This compound nih.gov
Actinidia chinensis (Kiwifruit)3,5-Dihydroxy-2-(methoxycarbonylmethyl)phenyl 3,4-dihydroxybenzoate researchgate.net

Chemical Synthesis Approaches

This compound can be synthesized through various chemical reactions, primarily involving esterification and alkylation. ontosight.aiacs.org

The most common method for synthesizing this compound is the Fischer esterification of 3,5-dihydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ontosight.aiontosight.aigoogle.comgoogle.comresearchgate.net The reaction is typically carried out under reflux conditions. google.com The crude product is then purified through recrystallization to yield high-purity this compound. google.com Yields for this reaction have been reported to be as high as 92.6%. google.com

The hydroxyl groups of this compound can undergo alkylation to form mono- and di-O-alkylated derivatives. fordham.edu

Mono- and di-O-alkylation: The reaction of this compound with alkyl halides, such as (bromomethyl)cyclohexane (B57075) or propargyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) can lead to the formation of both mono- and di-alkylated products. fordham.edumdpi.com The reaction conditions, including the solvent and temperature, can be optimized to favor the formation of the desired product. fordham.edu For instance, reacting this compound with (bromomethyl)cyclohexane in DMF at 80°C has been shown to produce both mono- and di-O-alkylated derivatives. fordham.edu The mono-alkylated intermediate can be isolated and subjected to further alkylation to increase the yield of the di-alkylated product. fordham.edu

This compound serves as a crucial building block in the synthesis of more complex molecules, including dendrimers and macrocycles. medchemexpress.comscientificlabs.comfishersci.ptthermofisher.krchemicalbook.comthermofisher.com

Cored Dendrimers: This compound is utilized as a core molecule in the synthesis of dendrimers. medchemexpress.comscientificlabs.comfishersci.ptthermofisher.krchemicalbook.comthermofisher.com The di-O-alkylated derivatives of this compound have been incorporated into dendrimers designed for various applications. fordham.edu

Macrocyclic Diester Crown Ethers: this compound is a key starting material for the preparation of macrocyclic diester crown ethers. For example, it is used in the synthesis of bis(5-carbomethoxy-1,3-phenylene)-32-crown-10, a semi-rigid 32-membered ring diester crown ether. scientificlabs.comfishersci.ptthermofisher.krchemicalbook.comthermofisher.comacs.org This synthesis involves reacting this compound with tetra(ethylene glycol) dichloride in the presence of a base. acs.org

The following table provides an overview of the synthetic methodologies for this compound and its derivatives.

Reaction TypeReactantsProducts
Esterification3,5-Dihydroxybenzoic acid, Methanol, Acid catalystThis compound ontosight.aiontosight.aigoogle.comgoogle.comresearchgate.net
Mono- and Di-O-AlkylationThis compound, Alkyl halide, BaseMono- and Di-O-alkylated derivatives fordham.edumdpi.com
Dendrimer SynthesisThis compound (as core)Cored dendrimers medchemexpress.comscientificlabs.comfishersci.ptthermofisher.krchemicalbook.comthermofisher.com
Macrocycle SynthesisThis compound, Tetra(ethylene glycol) dichlorideBis(5-carbomethoxy-1,3-phenylene)-32-crown-10 scientificlabs.comfishersci.ptthermofisher.krchemicalbook.comthermofisher.comacs.org

Biosynthetic Pathway Investigations (for related compounds)

This compound is the esterified form of 3,5-dihydroxybenzoic acid (3,5-DHBA). The biosynthesis of 3,5-DHBA in nature is of significant interest, particularly its formation as a metabolite of alkylresorcinols. wikipedia.org

Alkylresorcinols are phenolic lipids synthesized by a variety of organisms, including bacteria, fungi, and higher plants such as wheat and rye. nih.govresearchgate.net Their biosynthesis is carried out by type III polyketide synthases (PKSs). nih.gov When humans consume whole-grain products rich in alkylresorcinols, these compounds undergo metabolism. The long alkyl chain of the alkylresorcinol molecule is shortened via β-oxidation, a process similar to fatty acid degradation. nih.gov This metabolic breakdown ultimately yields two main water-soluble metabolites: 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-propanoic acid (DHPPA). nih.govslu.se These metabolites are then absorbed and can be detected in plasma and urine, serving as reliable biomarkers for whole-grain intake. nih.gov While 3,5-DHBA is the direct precursor, the subsequent esterification to this compound within plant or microbial systems would be carried out by specific transferase enzymes, though this final step is less studied than the formation of the parent acid.

Antioxidant Activity Research

The antioxidant potential of this compound and its structural analogs has been a subject of scientific investigation, yielding varied results depending on the specific molecular structure and assay used. Research has explored direct free radical scavenging capabilities, modulation of intracellular reactive oxygen species, and activation of the body's own antioxidant defense systems.

Free Radical Scavenging Assays (e.g., DPPH)

Direct antioxidant activity, often measured by the ability of a compound to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), reveals significant structural dependencies.

Conflicting reports exist for this compound. One study focusing on carbohydrate-based phenolic compounds found that this compound did not exhibit any notable antioxidant activity. semanticscholar.org This finding suggests that the arrangement of hydroxyl groups at the 3 and 5 positions on the benzoic acid methyl ester may not be favorable for radical scavenging in the tested system. semanticscholar.orgmdpi.com However, other research has cited it as having high antioxidant capacity. researchgate.net

In contrast, its parent compound, 3,5-dihydroxybenzoic acid, demonstrated strong activity in a DPPH assay, ranking highest among several hydroxybenzoic acids tested. nih.gov The isomeric analog, methyl 3,4-dihydroxybenzoate (MDHB), has consistently shown potent free radical scavenging properties. In one study, MDHB exhibited strong scavenging of the DPPH radical with a half-maximal inhibitory concentration (IC50) of 1.67 μg/mL, which was more potent than the reference antioxidant N-acetyl-l-cysteine (NAC). preprints.org Another investigation reported an IC50 value of 9.41 ppm for MDHB. aip.org Furthermore, a novel analog isolated from Saccharopolyspora sp., 4-((2-acetamido-2-carboxyethyl)thio)-2,3-dihydroxybenzoic acid, also displayed potent DPPH radical scavenging with an IC50 value of 5.0 μg·mL−1. beilstein-journals.org

DPPH Radical Scavenging Activity of this compound Analogs

CompoundReported IC50 ValueSource
Methyl 3,4-dihydroxybenzoate (MDHB)1.67 µg/mL preprints.org
Methyl 3,4-dihydroxybenzoate (MDHB)9.41 ppm aip.org
N-acetyl-l-cysteine (NAC) (Reference)11.08 µg/mL preprints.org
4-((2-acetamido-2-carboxyethyl)thio)-2,3-dihydroxybenzoic acid5.0 µg·mL−1 beilstein-journals.org

Modulation of Reactive Oxygen Species (ROS) Levels

Beyond direct scavenging, the ability of these compounds to modulate the levels of reactive oxygen species (ROS) within cells is a key aspect of their antioxidant function.

The analog methyl 3,4-dihydroxybenzoate (MDHB) has been shown to significantly decrease intracellular ROS production in various cell models. preprints.orgnih.gov In human neuroblastoma SH-SY5Y cells subjected to oxidative stress by tert-butyl hydroperoxide (TBHP), pretreatment with MDHB markedly reduced ROS levels. nih.gov Similarly, in a human granulosa cell line (KGN), MDHB treatment decreased both cellular and mitochondrial ROS production. nih.govnih.govresearchgate.net

Another analog, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), was found to inhibit the elevation of ROS that was induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) in a zebrafish model of inflammatory bowel disease. mdpi.comsciprofiles.com

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2)

A more sophisticated antioxidant strategy involves augmenting the cell's intrinsic defense mechanisms, primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. d-nb.infoplos.org

Research has demonstrated that methyl 3,4-dihydroxybenzoate (MDHB) activates the Nrf2 signaling pathway. nih.govnih.gov In human granulosa cells, MDHB treatment led to a significant upregulation of Nrf2 protein levels and a decrease in its inhibitor, Keap1. nih.gov This activation of Nrf2 resulted in the increased expression of its downstream target genes, including the antioxidant enzymes superoxide (B77818) dismutase 1 (SOD1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.govresearchgate.net The mechanism appears to be at the post-translational level, as MDHB did not significantly affect Nrf2 mRNA expression. nih.gov

Protection against Oxidative Stress in Cellular Models

The culmination of free radical scavenging, ROS reduction, and Nrf2 activation is the protection of cells from oxidative damage.

Studies on the analog methyl 3,4-dihydroxybenzoate (MDHB) have substantiated its cytoprotective effects. In SH-SY5Y cells, MDHB provided protection against oxidative damage induced by TBHP, as evidenced by a reduction in 8-OHdG, a marker of DNA oxidative damage. nih.gov In granulosa cells, MDHB reversed the cytotoxic effects of TBHP, attenuated apoptosis, and improved mitochondrial function by rescuing the mitochondrial membrane potential and ATP production. nih.govnih.govresearchgate.net

Anti-inflammatory Activity Research

Inflammation and oxidative stress are often interlinked pathological processes. The anti-inflammatory properties of this compound analogs have been explored, particularly in models of inflammatory disease.

Efficacy in Inflammatory Models (e.g., zebrafish IBD model)

The analog methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a compound derived from marine organisms, has demonstrated notable anti-inflammatory activity in several zebrafish models. mdpi.comnih.govresearchgate.net In a model of inflammatory bowel disease (IBD) induced by TNBS, MBD was shown to be particularly effective. mdpi.comresearchgate.net

Treatment with MBD significantly inhibited the intestinal migration of immune cells, a key feature of the inflammatory response in the gut. mdpi.comresearchgate.net Furthermore, MBD helped to preserve the structural integrity of the gut mucosal barrier and improve intestinal function in the TNBS-treated zebrafish. mdpi.comnih.govresearchgate.net The underlying mechanism involves the regulation of the TLR/NF-κB signaling pathways. mdpi.com These findings highlight the potential of MBD as an anti-inflammatory agent. mdpi.comsciprofiles.comnih.govresearchgate.net

Anti-inflammatory Effects of Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) in Zebrafish Models

Inflammatory ModelInducing AgentObserved Effects of MBDSource
Inflammatory Bowel Disease (IBD)TNBSInhibited immune cell migration, enhanced gut barrier integrity, improved intestinal function mdpi.comnih.govresearchgate.netresearchgate.net
General InflammationCuSO₄Inhibited inflammatory responses mdpi.comnih.govresearchgate.net
Systemic InflammationLPSInhibited inflammatory responses mdpi.comnih.govresearchgate.net
Mechanical InjuryTail AmputationInhibited inflammatory responses mdpi.comnih.govresearchgate.net

Regulation of Inflammatory Signaling Pathways (e.g., TLR/NF-κB pathway)

Research into the anti-inflammatory properties of analogs of this compound has highlighted their potential to modulate key signaling pathways. Specifically, the analog methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a bromophenol derived from marine organisms, has been shown to attenuate inflammatory bowel disease (IBD) by regulating Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. mdpi.com In a zebrafish model of IBD, MBD was found to inhibit the mRNA expression of crucial components of these pathways. researchgate.netnih.gov

The molecular mechanism involves the downregulation of genes such as TNF-α, NF-κB, IL-1, IL-1β, IL6, STAT3, and various TLRs (TLR3, TLR4). mdpi.comsciprofiles.com Furthermore, MBD inhibited the expression of downstream signaling molecules like MyD88, TRAF1, and TRAF6, which are essential for TLR signal transduction. mdpi.com Concurrently, MBD promoted the expression of anti-inflammatory markers, including IL4 and IκBα, an inhibitor of NF-κB. mdpi.comresearchgate.net These findings suggest that MBD exerts its anti-inflammatory effects by comprehensively suppressing the TLR/NF-κB signaling cascade. mdpi.comnih.gov

Impact on Immune Cell Migration and Gut Barrier Integrity

The anti-inflammatory activity of this compound analogs extends to effects on immune cell behavior and the structural integrity of the gut. In studies using a zebrafish model of IBD, methyl 3-bromo-4,5-dihydroxybenzoate (MBD) significantly inhibited the intestinal migration of immune cells. mdpi.comresearchgate.netnih.gov This effect was observed in response to various inflammatory stimuli, indicating a broad anti-inflammatory action. sciprofiles.com

Beyond modulating immune cell movement, MBD was shown to protect the physical structure of the intestine. mdpi.com It enhanced the integrity of the gut mucosal barrier, a critical factor in preventing the uncontrolled inflammation characteristic of IBD. researchgate.netresearcher.life This protective effect helps to guard against intestinal leakage, which is often caused by a reduction in goblet cells and tight junction proteins during IBD. mdpi.com Furthermore, MBD treatment improved intestinal peristalsis function in the zebrafish model, demonstrating a functional restoration of the gut. nih.govresearcher.life

Anticancer and Antitumor Activity Research

Cytotoxic Effects in Various Cancer Cell Lines (e.g., MCF-7, PC-3)

The cytotoxic potential of this compound and its derivatives has been evaluated against several cancer cell lines. Methyl dihydroxybenzoate demonstrated modest cytotoxic activity against the human liver cancer cell line HepG-2, with an IC₅₀ value of 25.66 μg/ml. nih.gov Research on related flavonoid structures, such as rugosaflavonoid, which can be synthesized from derivatives of 3,5-dihydroxybenzoic acid, has shown notable cytotoxicity. rsc.org For instance, synthetic rugosaflavonoid exhibited 50% cytotoxicity (IC₅₀) towards the MCF-7 breast cancer cell line at a concentration of 5 μM. rsc.org Certain halogenated derivatives of rugosaflavonoid also expressed 50% cytotoxicity against MCF-7 cells at low concentrations. rsc.org While direct data on prostate cancer cell lines like PC-3 is limited for the parent compound, other isoflavones have shown activity, with one pyranoisoflavone exhibiting selectivity against PC-3 cells with an IC₅₀ value under 18.6 µM. researchgate.net

CompoundCell LineEffectConcentration / IC₅₀Source
Methyl dihydroxybenzoateHepG-2 (Liver Cancer)Modest Cytotoxicity25.66 μg/ml nih.gov
Rugosaflavonoid (Related Flavonoid)MCF-7 (Breast Cancer)50% Cytotoxicity5 μM rsc.org
Halogenated Rugosaflavonoid DerivativesMCF-7 (Breast Cancer)50% CytotoxicityLow Concentration rsc.org

Inhibition of Enzymes Implicated in Cancer Pathways (e.g., ribonucleotide reductase)

The antitumor activity of this compound has been linked to its ability to inhibit key enzymes involved in cancer progression. sigmaaldrich.comchemicalbook.com One of the primary targets studied is ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair. scielo.br RNR is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA, and its aberrant expression is linked to the development of metastasis. scielo.brscielo.br The potential for derivatives of 3,5-dihydroxybenzoic acid to act as RNR inhibitors is an active area of research for developing new anticancer agents. scielo.brscielo.br

In addition to RNR, in-silico docking studies have suggested that methyl dihydroxybenzoate may exert anticancer effects by interacting with other enzymes, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The study showed that methyl dihydroxybenzoate had good interactions with the active site of this enzyme, which is a well-known target in cancer therapy. nih.gov

Selective Cytotoxicity Mechanisms

A critical aspect of anticancer research is the development of compounds that are selectively toxic to cancer cells while sparing normal, healthy cells. Studies on derivatives related to this compound have shown promising results in this area. For example, certain synthetic derivatives of rugosaflavonoid were found to be cytotoxic to MCF-7 breast cancer cells while remaining non-toxic to normal NIH3T3 fibroblast cells, particularly at a 5 μM concentration. rsc.org This selectivity suggests a therapeutic window where cancer cells can be targeted without causing significant harm to healthy tissue. rsc.org

Similarly, cytotoxicity assays for methyl dihydroxybenzoate were performed on both the HepG-2 cancer cell line and normal Vero cells, allowing for an assessment of its selective action. nih.gov The ability of these compounds to differentiate between cancerous and normal cells is a key mechanism for reducing the side effects commonly associated with chemotherapy.

Antimicrobial Activity Research

This compound, which has been isolated from natural sources like lichens, has demonstrated notable antimicrobial properties. mdpi.comnih.gov It has been evaluated against several pathogenic bacteria, including antibiotic-resistant strains. mdpi.com In a broad screening of polyphenols, this compound was among 35 compounds tested for their effects on the growth of six different microbial strains. frontiersin.org

Derivatives of this compound have also been synthesized to enhance antimicrobial efficacy. One study used this compound as a starting material for the synthesis of conjugated oligoelectrolytes (COEs), which showed excellent bactericidal activity against E. coli. rsc.org Another study developed polymers from related hydroxybenzoate precursors that were effective against the pathogen Staphylococcus aureus and its biofilms. acs.org Specifically, a synthetic derivative, methyl 3,5-dibromo-orsellinate, exhibited remarkable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL, which is comparable to the antibiotic kanamycin. mdpi.com

Compound/DerivativeMicroorganismActivityMIC ValueSource
This compoundVarious pathogenic bacteriaAntimicrobial activityNot specified mdpi.comfrontiersin.org
Methyl 3,5-dibromo-orsellinate (Synthetic derivative)Staphylococcus aureusRemarkable activity4 µg/mL mdpi.com
Conjugated Oligoelectrolytes (Synthesized from this compound)E. coliBactericidal activityNot specified rsc.org
Hydroxybenzoate-co-lactide Polymers (Related precursors)Staphylococcus aureusAntimicrobial, disrupts biofilmsNot specified acs.org

Antibacterial Efficacy

Research has demonstrated the antibacterial potential of this compound and its analogs against various pathogenic bacteria. One study isolated several monoaromatic compounds from lichen and evaluated their antimicrobial properties. Among the tested compounds, this compound was specifically identified. nih.govsemanticscholar.org The antibacterial activities of these compounds were assessed against antibiotic-resistant strains, including Staphylococcus aureus, Enterococcus faecium, and Acinetobacter baumannii. nih.govsemanticscholar.org

While this compound itself showed moderate activity against Staphylococcus aureus with a reported Minimum Inhibitory Concentration (MIC) of 300 µg/mL, its derivatives displayed significantly enhanced efficacy. For instance, the brominated derivative, methyl 3,5-dibromo-orsellinate, exhibited superior activity against S. aureus with a much lower MIC value of 4 µg/mL. This increased potency is attributed to halogen-bond interactions with key amino acid residues, Pro 163 and Asn 114, in the bacterial cells. Another related compound, 3,5-dichloro-4-methoxybenzoic acid, demonstrated broad-spectrum antibacterial effects.

The antibacterial activity of polyphenols, the class of compounds to which this compound belongs, is thought to be dependent on interactions with the bacterial cell surface. nih.gov The effectiveness of these compounds can vary significantly between different bacterial species, suggesting that the properties of the bacterial cell surface play a crucial role. nih.gov For example, while some polyphenols are effective against Listeria monocytogenes, Pseudomonas aeruginosa tends to be more resistant. nih.gov

Table 1: Antibacterial Activity of this compound and Analogs

Compound Bacterial Strain MIC (µg/mL)
This compound Staphylococcus aureus 300
Methyl 3,5-dibromo-orsellinate Staphylococcus aureus 4
3,5-Dihydroxy-4-methylbenzoic acid Staphylococcus aureus 8
3,5-Dihydroxy-4-methylbenzoic acid Acinetobacter baumannii 16
3,5-Dihydroxy-4-methylbenzoic acid Enterococcus faecium 32

Antifungal Properties

Studies have investigated the antifungal properties of derivatives of this compound. For example, methyl 3,5-dinitrobenzoate (B1224709) (MDNB) has shown significant antifungal activity against Candida albicans. Research indicated that both the free form of MDNB and its nanoemulsion formulation were effective, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM. The nanoemulsion, with a droplet size of approximately 181 nm, was noted to enhance the compound's bioavailability and its effectiveness against fungal strains. Other analogs, such as ethyl 3,5-dinitrobenzoate and hexyl 3,5-dinitrobenzoate, also exhibit potent antifungal activity against Candida species, which is attributed to the nitro groups disrupting the fungal cell membrane. The enhanced lipophilicity of the hexyl derivative, due to its longer alkyl chain, improves membrane permeability.

Antifeedant Activity

This compound has been identified as having potential antifeedant activity against the pine weevil, Hylobius abietis. chemicalbook.comtheclinivex.comchemicalbook.com This suggests a role for this compound in plant defense mechanisms against herbivorous insects. A protected form of the compound, 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester, is also noted for this potential activity. pharmaffiliates.com

Neurobiological Activity Research

Neurotrophic and Neuroprotective Effects

Research has highlighted the neurotrophic and neuroprotective properties of methyl 3,4-dihydroxybenzoate (MDHB), a structural analog of this compound. Studies have shown that MDHB can promote neuronal survival and neurite outgrowth in primary cortical neurons. dovepress.comnih.gov This neurotrophic effect is believed to be associated with an increase in the expression of brain-derived neurotrophic factor (BDNF). nih.gov In cultured cerebral cortical neurons from neonatal rats, MDHB significantly promoted neurite outgrowth and the expression of microtubule-associated protein 2 (MAP2) mRNA, while also increasing neuronal survival in a dose-dependent manner. nih.govebi.ac.uk

Furthermore, MDHB has demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cells. nih.gov It has been shown to protect against apoptosis induced by neurotoxic agents. nih.gov These findings suggest that MDHB and related compounds could be valuable in the development of therapeutic agents for neurodegenerative diseases. nih.govebi.ac.uk The neuroprotective effects of MDHB are partly attributed to its ability to modulate apoptosis-related proteins and activate survival signaling pathways. nih.gov

Induction of Neural Stem Cell Differentiation

A significant area of research has been the ability of methyl 3,4-dihydroxybenzoate (MDHB) to induce the differentiation of neural stem cells (NSCs) into specific neuronal lineages. nih.govnih.govresearchgate.netfrontiersin.org Studies have reported that MDHB can selectively induce hippocampal NSCs to differentiate into cholinergic motor neurons. nih.govnih.govfrontiersin.org These newly differentiated neurons express key synaptic proteins such as synapsin 1 (SYN1) and postsynaptic density protein 95 (PSD-95), indicating their potential to form functional synapses. nih.govnih.govresearchgate.netfrontiersin.org

The mechanism behind this directed differentiation involves the upregulation of specific gene expression. MDHB has been shown to enhance the expression of the gene Isl1, which is a key factor in the development of cholinergic neurons. nih.govnih.govfrontiersin.org Concurrently, MDHB inhibits the cell cycle progression of NSCs, a crucial step for initiating differentiation. nih.govnih.govfrontiersin.org This provides strong evidence for the potential of small molecules like MDHB to guide the fate of neural stem cells for therapeutic applications. nih.govnih.govfrontiersin.org

Modulation of Intracellular Signaling Pathways

The neurobiological effects of methyl 3,4-dihydroxybenzoate (MDHB) are mediated through the modulation of several key intracellular signaling pathways. nih.govnih.govresearchgate.netfrontiersin.org Research has revealed that MDHB induces the differentiation of hippocampal neural stem cells into cholinergic motor neurons by inhibiting the phosphorylation of AKT and activating the autophosphorylation of GSK3β at tyrosine 216. nih.govnih.govfrontiersin.org The activation of GSK3β leads to the phosphorylation and subsequent degradation of β-catenin, preventing its entry into the nucleus. nih.govnih.govfrontiersin.org

In addition to the AKT/GSK3β pathway, the MAPK-ERK pathway is also implicated in the neurotrophic effects of some polyphenol compounds. researchgate.netnih.gov While some studies suggest that MDHB's effects on neuronal survival and neurite outgrowth are mediated through the PI3K/Akt signaling pathway, others point to the involvement of the MAPK-ERK pathway for related compounds. dovepress.comresearchgate.net For example, gallic acid, a derivative of MDHB, has been shown to activate the phosphorylation of key proteins in the MAPK-ERK pathway to promote NSC differentiation. researchgate.net

Amelioration of Neurotoxicity (e.g., Aβ-induced, fluoride-induced)

Research into the neuroprotective effects against amyloid-beta (Aβ) and fluoride-induced toxicity has primarily focused on analogs such as Methyl 3,4-dihydroxybenzoate (MDHB), rather than the 3,5-isomer.

Studies on Aβ-induced neurotoxicity , a key pathological feature of Alzheimer's disease, have shown that MDHB can protect primary cortical neurons. nih.gov Pretreatment with MDHB was found to suppress cellular events caused by Aβ₂₅₋₃₅ exposure, including increased reactive oxygen species (ROS) accumulation and decreased mitochondrial membrane potential. nih.gov Furthermore, MDHB was observed to increase the level of the anti-apoptotic protein Bcl-2, decrease the pro-apoptotic protein Bax, and inhibit the activation of caspase-9 and caspase-3 in neurons treated with Aβ₂₅₋₃₅. nih.gov These findings suggest a neuroprotective effect of the analog MDHB against Aβ-induced neurotoxicity, mediated through the mitochondrial pathway. nih.gov

Regarding fluoride-induced neurotoxicity , studies have examined related compounds. Fluoride (B91410) is a known environmental pollutant that can induce oxidative stress and cellular damage. nih.gov While direct studies on this compound are lacking, research on Protocatechuic acid methyl ester (PCAME), another name for Methyl 3,4-dihydroxybenzoate, has demonstrated protective effects against sodium fluoride (NaF)-induced pulmonary toxicity in rats by reducing cellular fluoride accumulation and enhancing antioxidant levels. sci-hub.seresearchgate.net Another related compound, 3,4-dihydroxybenzaldehyde (B13553) (DHB), has been shown to mitigate NaF-induced oxidative damage in human red blood cells, likely due to its antioxidant properties. nih.gov These findings on analogs suggest a potential, though not directly studied, role for dihydroxybenzoate structures in combating fluoride toxicity.

Anti-aging Activity Research

Anti-aging research, particularly in the model organism Caenorhabditis elegans, has centered on Methyl 3,4-dihydroxybenzoate (MDHB), an analog of this compound.

Studies have demonstrated that Methyl 3,4-dihydroxybenzoate (MDHB) can prolong the lifespan of C. elegans. nih.govnih.gov In one study, treatment with 160 mg/L MDHB extended the mean adult lifespan of the nematodes from 15.47 days to 18.41 days, an increase of 19%. nih.gov This extension was greater than that observed with the positive control, resveratrol. nih.gov MDHB was also found to delay the age-associated decline in the pharyngeal pumping rate, a marker of healthspan in C. elegans. nih.govtandfonline.com The lifespan-extending effect does not appear to work via caloric restriction, as MDHB also lengthened the lifespan of eat-2 mutant worms, which are a genetic model for caloric restriction. nih.gov

Table 1: Effect of Methyl 3,4-Dihydroxybenzoate (MDHB) on Mean Lifespan of C. elegans

Treatment GroupMean Lifespan (Days)Percent Increase vs. Control
Control 15.47 ± 0.118-
MDHB (160 mg/L) 18.41 ± 0.32319%
Resveratrol (100 µM) 17.56 ± 0.21113.5%

Data sourced from Mi et al., 2018. nih.gov

The mechanism behind the lifespan extension by Methyl 3,4-dihydroxybenzoate (MDHB) in C. elegans has been linked to the insulin/IGF-1 signaling (IIS) pathway, specifically involving the genes daf-2 and daf-16. nih.govnih.gov The IIS pathway is a critical regulator of longevity. researchgate.net Research indicates that the lifespan-extending activity of MDHB is completely abolished in daf-2 mutant worms, highlighting the crucial role of this insulin/IGF-1 receptor ortholog in the compound's pro-longevity effect. nih.govnih.gov

Furthermore, MDHB treatment was shown to inhibit the expression of daf-2 while upregulating the expression of the downstream transcription factor daf-16/FoxO. nih.gov MDHB promotes the nuclear localization of DAF-16/FoxO, which in turn modulates the expression of target genes associated with stress resistance and longevity. nih.govnih.govresearchgate.net These results strongly suggest that MDHB extends the lifespan of C. elegans at least partially by modulating the daf-2/daf-16 pathway. nih.govdntb.gov.ua

Metabolic Regulation Research (Mechanism-focused)

Research on metabolic regulation has focused on the parent compound, 3,5-Dihydroxybenzoic acid (3,5-DHBA), which is a specific agonist for a key receptor involved in lipolysis.

3,5-Dihydroxybenzoic acid (3,5-DHBA) has been identified as a specific agonist for the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81. nih.gov HCA1 is predominantly expressed in adipocytes. nih.govphysiology.org While the endogenous ligand for HCA1 is lactate, 3,5-DHBA acts as a selective synthetic agonist with an EC₅₀ value of approximately 150 µM. nih.govnih.govacs.org In contrast, another analog, 3-hydroxybenzoic acid (3-HBA), acts as an agonist for both HCA1 and HCA2. nih.govd-nb.info The specificity of 3,5-DHBA for HCA1 makes it a valuable tool for studying the receptor's function. nih.govresearchgate.net Cryo-electron microscopy structures of the 3,5-DHBA-HCA1-Gᵢ signaling complex have provided detailed insights into the ligand-binding pocket and the activation mechanism. nih.govacs.org

Table 2: Agonistic Activity of Selected Compounds on HCA Receptors

CompoundTarget ReceptorEC₅₀ (µM)
3,5-Dihydroxybenzoic acid (3,5-DHBA) HCA1~150
3-Hydroxybenzoic acid (3-HBA) HCA1~184-186
3-Hydroxybenzoic acid (3-HBA) HCA2~158-215
Lactate (endogenous ligand) HCA1~1,300-4,800

Data sourced from Liu et al., 2012 and other studies. nih.govacs.orgd-nb.info

The activation of HCA1 in adipocytes by an agonist leads to the inhibition of lipolysis. nih.govphysiology.orgmedchemexpress.com This occurs through a Gᵢ protein-coupled pathway that reduces intracellular levels of cyclic AMP (cAMP). nih.gov Studies have confirmed that 3,5-Dihydroxybenzoic acid (3,5-DHBA), by acting as a specific HCA1 agonist, inhibits lipolysis in wild-type mouse adipocytes. nih.gov This inhibitory effect was absent in adipocytes from HCA1-deficient mice, confirming that the action is mediated through this specific receptor. nih.govphysiology.org This mechanism suggests that specific HCA1 agonists could be explored for the treatment of dyslipidemia without the side effects associated with HCA2 activation, such as cutaneous flushing. nih.govnih.gov

Role as a Metabolite and Potential Dietary Biomarker

This compound has been identified as a metabolite in human studies, suggesting its potential as a biomarker for the intake of certain foods. It is considered a catabolite resulting from the breakdown of more complex dietary compounds, such as flavonoids and alkylresorcinols.

The compound is one of many phenolic and aromatic metabolites produced from the extensive metabolism of anthocyanins, which are flavonoids abundant in red, blue, and purple fruits like blueberries. uea.ac.uk In studies investigating the inter-individual variability of blueberry anthocyanin metabolism, this compound was detected in urine samples following blueberry consumption. uea.ac.uk This suggests that its presence and concentration in urine could reflect the intake of anthocyanin-rich foods.

Furthermore, research focused on identifying biomarkers for whole-grain wheat and rye intake has pointed to related compounds. The alkylresorcinol metabolites, specifically 3,5-dihydroxybenzoic acid (3,5-DHBA) and 3-(3,5-dihydroxyphenyl)propanoic acid (3,5-DHPPA), have been put forward as potential biomarkers for the consumption of whole grains. sigmaaldrich.com this compound, as the methyl ester of 3,5-DHBA, is structurally related and has also been detected in human urine in studies screening for various environmental and dietary compounds. researchgate.net One study reported its concentration in human urine to be in the range of 8–254 ng g⁻¹. researchgate.net The presence of this compound in urine can therefore serve as an indicator of exposure to its parent compounds from dietary sources.

Table 1: Detection of this compound as a Metabolite in Human Urine

Study TypeMatrixParent Dietary Compound/SourceReported Concentration/DetectionReference
Anthocyanin Metabolism InvestigationHuman UrineBlueberries (Anthocyanins)Detected post-consumption; Mean excretion value of 160 ± 71 uea.ac.uk
Suspect Screening of Environmental ContaminantsHuman UrineNot SpecifiedDetected at concentrations ranging from 8–254 ng g⁻¹ creatinine researchgate.net

Other Enzyme Inhibition Studies (e.g., alpha-glucosidase)

This compound has been investigated for its ability to inhibit various enzymes, including α-glucosidase, which is a key target in managing postprandial hyperglycemia. However, studies have yielded varying results regarding its efficacy.

In a comparative structure-activity relationship study of carbohydrate-based phenolic compounds, this compound was evaluated for its α-glucosidase inhibitory activity. The study found that while analogs with adjacent phenolic hydroxyl groups (catechol-type) showed notable activity, this compound (a resorcinol-type) did not exhibit any significant inhibition of α-glucosidase. nih.gov Similarly, it also lacked notable antioxidant activity in the same study. nih.gov

Beyond α-glucosidase, derivatives of this compound have been synthesized and tested for other enzyme inhibitory activities. For example, it has been used as a starting material to create chromane-based inhibitors of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI), an enzyme crucial for the bacterium's survival. nih.govresearchgate.net It has also served as a precursor for synthesizing 3,5-dihydroxybenzoyl-hydrazineylidene analogs that were tested as tyrosinase inhibitors. researchgate.net

Table 2: Summary of Enzyme Inhibition Studies Involving this compound

Enzyme TargetStudy TypeCompound TestedResultReference
α-GlucosidaseStructure-Activity Relationship (SAR)This compound (pure compound)No notable inhibitory activity detected. nih.gov
α-GlucosidasePhytochemical Analysis of Plant ExtractMethanol extract of Prunus dulcis shellsExtract (containing this compound) showed 45% inhibition at 50 µg/mL. The activity of the isolated compound was not reported. mdpi.com
α-GlucosidasePhytochemical Analysis of Plant ExtractAqueous extract of Pinus halepensis petalsExtract (containing this compound) showed 77.20% inhibition at 50 µg/mL. The activity of the isolated compound was not reported. mdpi.comresearchgate.net
M. tuberculosis Salicylate Synthase (MbtI)Synthesis of InhibitorsChromane-based derivativesThis compound was used as a starting material for the synthesis of active inhibitors. nih.govresearchgate.net
TyrosinaseSynthesis of Inhibitors3,5-dihydroxybenzoyl-hydrazineylidene analogsThis compound was used as a starting material for the synthesis of active inhibitors. researchgate.net

Structure Activity Relationship Sar and Computational Studies

Identification of Active Pharmacophores and Functional Group Contributions

The core of Methyl 3,5-dihydroxybenzoate's biological potential lies in its 3,5-dihydroxybenzoyl moiety, which acts as a critical pharmacophore. A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

The two hydroxyl (-OH) groups at the meta positions (3 and 5) are of primary importance. These groups can act as both hydrogen bond donors and acceptors, which is a fundamental requirement for interacting with biological targets like enzyme active sites. For instance, in studies on tyrosinase inhibitors, the hydroxyl groups of similar dihydroxybenzoate structures have been shown to be crucial for chelating the copper ions within the enzyme's active site, thereby inhibiting its function. The specific 3,5-substitution pattern dictates the geometry and electronic properties of the molecule, influencing its binding affinity and specificity for various receptors. The parent compound, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, indicating the importance of this substitution pattern for receptor recognition and activation. nih.gov

Molecular Docking Analysis with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a target protein.

While direct molecular docking studies on Methyl 3,5-dihydroxybenzoate (B8624769) are not extensively detailed in the available literature, research on its derivatives provides significant insight into its potential interactions. For example, in the development of tyrosinase inhibitors, derivatives synthesized from this compound have been studied via molecular docking. nih.gov These in silico simulations revealed that the 3,5-dihydroxybenzoyl portion of the molecules plays a pivotal role in binding. The hydroxyl groups were shown to form critical interactions with key amino acid residues, such as histidine, and the two copper cofactors that are essential for the enzyme's catalytic activity. nih.gov This chelation of copper ions by the hydroxyl groups is a primary mechanism of tyrosinase inhibition. Such studies underscore that the 3,5-dihydroxy pharmacophore is the key binding element, and the rest of the molecule serves to orient this pharmacophore correctly within the active site.

Biological Target ClassPotential Interacting Residues/CofactorsPredicted Role of 3,5-Dihydroxybenzoyl Moiety
Metalloenzymes (e.g., Tyrosinase)Histidine, Metal Cofactors (e.g., Cu²⁺)Chelation of metal ions; Hydrogen bonding with active site residues
G-protein Coupled Receptors (e.g., HCA1)Polar/Charged Amino AcidsFormation of hydrogen bonds and electrostatic interactions for receptor activation

Network Pharmacology Approaches for Target Prediction

Network pharmacology is an emerging field that combines systems biology and computational analysis to understand drug action and predict new drug targets from a network perspective. nih.gov This approach moves beyond the "one-drug, one-target" paradigm to a more holistic "multi-component, multi-target" view.

The parent compound of this compound, 3,5-dihydroxybenzoic acid, has been identified as a chemical constituent in medicinal plants like Ecliptae Herba. nih.gov In a network pharmacology study of this plant, 3,5-dihydroxybenzoic acid was analyzed to predict its potential therapeutic targets, particularly in the context of breast cancer. The methodology involves several steps:

Target Identification: Potential protein targets of the compound are predicted using databases that link chemicals to proteins.

Disease-Associated Gene Screening: Genes known to be associated with a specific disease (e.g., breast cancer) are collected from genetic databases.

Network Construction: The predicted compound targets and the disease-related genes are compared to find overlapping targets. These interactions are then used to construct a protein-protein interaction (PPI) network.

Analysis and Pathway Enrichment: The network is analyzed to identify key proteins (hub targets) and signaling pathways that the compound might modulate.

Through this approach, key targets such as EGFR (Epidermal Growth Factor Receptor) and TGFB1 (Transforming Growth Factor Beta 1) were identified as potential targets for the components of Ecliptae Herba, including 3,5-dihydroxybenzoic acid. nih.gov This suggests that this compound could potentially influence important cancer-related signaling pathways.

In Silico Screening and Design of Derivatives

In silico screening and rational drug design are powerful strategies that use computational models to discover and develop new therapeutic agents. This compound serves as an excellent starting point, or "scaffold," for designing novel derivatives with enhanced or specific biological activities.

One prominent example is the development of new tyrosinase inhibitors. Researchers have used this compound as a precursor in a multi-step synthesis process. The design strategy involved modifying the methyl ester group to introduce a more complex side chain, aiming to improve binding affinity and selectivity for the tyrosinase enzyme.

The process typically follows these steps:

Lead Compound Selection: this compound is chosen for its core 3,5-dihydroxybenzoyl pharmacophore, known to be active against tyrosinase.

Rational Design: New derivatives are designed computationally. For instance, the methyl ester is converted to a hydrazide, which then serves as a linker to attach other chemical moieties, such as methoxyphenyl triazoles. This design is guided by molecular modeling to predict which additions will best fit the target's active site.

Synthesis: The designed molecules are then chemically synthesized.

Biological Evaluation: The new compounds are tested in vitro for their ability to inhibit the target enzyme.

Iterative Refinement: Based on the results, further modifications can be designed to optimize the activity, creating a cycle of design, synthesis, and testing.

This approach led to the successful synthesis of a series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives, with some showing potent tyrosinase inhibitory activity. nih.gov Such studies demonstrate how the foundational structure of this compound can be systematically modified using in silico tools to generate novel and more effective enzyme inhibitors. nih.govusfq.edu.ec

Designed Derivatives of this compound and their Tyrosinase Inhibitory Activity
Derivative StructureModification from Parent ScaffoldObserved Activity (Example)
3,5-dihydroxybenzoyl-hydrazineylidene coreEster group converted to a hydrazineylidene linkerServes as an intermediate for further derivatization
Conjugation with methoxyphenyl triazoleAddition of a substituted triazole ringPotent tyrosinase inhibition (e.g., IC₅₀ in the micromolar range)

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Analysis for Structural Elucidation of Derivatives (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic methods are fundamental in confirming the identity and structure of methyl 3,5-dihydroxybenzoate (B8624769) and its synthesized derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule. In the synthesis of derivatives, such as the mono- and di-O-alkylated forms of methyl 3,5-dihydroxybenzoate, both ¹H and ¹³C NMR are indispensable. For instance, in the characterization of an O-alkylated derivative, ¹H-NMR spectra clearly distinguish between the starting material and the products. The symmetrical di-O-alkylated product shows four distinct aromatic carbon peaks in its ¹³C NMR spectrum, whereas the asymmetrical mono-O-alkylated product displays six. fordham.edu Specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) have been reported for derivatives, allowing for precise structural assignment. chemicalbook.com In one synthesis, the ¹H-NMR spectrum in DMSO-d₆ for this compound showed characteristic peaks at 9.62 ppm (hydroxyl protons), 6.81 ppm and 6.44 ppm (aromatic protons), and 3.79 ppm (methyl ester protons). nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to O-H (hydroxyl), C=O (ester carbonyl), and C-O stretching vibrations, as well as aromatic C-H and C=C bonds. This technique is valuable for confirming the success of synthetic modifications, such as the esterification of the carboxylic acid or the alkylation of the hydroxyl groups. chemicalbook.comrsc.org Data from Attenuated Total Reflectance (ATR)-IR spectroscopy is also available for this compound. nih.gov

Table 1: Representative Spectroscopic Data for this compound and a Derivative
CompoundTechniqueSolventChemical Shifts (δ ppm) / Wavenumbers (cm⁻¹)Source
This compound¹H-NMRDMSO-d₆9.62 (2H, s), 6.81 (2H, s), 6.44 (1H, s), 3.79 (3H, s) nih.gov
This compound¹³C-NMRDMSO-d₆166.73, 159.01, 131.75, 107.63, 52.47 nih.gov
Di-O-alkylated Derivative¹³C-NMRCDCl₃Aromatic peaks: 160.3, 131.8, 107.6, 106.5 fordham.edu
Mono-O-alkylated Derivative¹³C-NMRCDCl₃Aromatic peaks: 160.6, 156.6, 132.0, 108.9, 107.9, 107.0 fordham.edu
3,5-bis(pyridin-4-ylmethoxy)benzoic acid (Derivative)IRKBr pellet3422 (O-H), 1714 (C=O), 1597 (C=C aromatic) rsc.org

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is essential for the separation, isolation, and purity verification of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the final purity of synthesized compounds. Certificates of analysis for commercially available this compound often specify purity levels determined by HPLC, with values typically exceeding 97-98%. thermofisher.comthermofisher.com For instance, one analysis reported a purity of 99.8% by HPLC. thermofisher.com Analytical reverse-phase HPLC is also used to monitor the progress of reactions during the synthesis of more complex derivatives. rsc.org

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of chemical reactions involving this compound. fordham.edunih.govnih.gov By comparing the retention factor (Rf) of the reaction mixture with that of the starting material, chemists can determine when a reaction is complete. For example, during the synthesis of a derivative, TLC was used with different solvent systems, yielding distinct Rf values that confirmed product formation. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification of volatile and semi-volatile compounds. In the analysis of pinecone extracts, GC-MS was used to identify the phytochemical composition, where this compound was detected among numerous other compounds. nih.gov

Liquid Chromatography-Hybrid Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is a powerful technique for identifying compounds in complex mixtures. It has been used in suspect and non-target screening of human samples, where metabolites and environmental compounds like this compound have been identified. researchgate.net

Table 2: Chromatographic Data for this compound
TechniquePurposeDetailsSource
HPLCPurity AssessmentAssay result: 99.8% thermofisher.com
TLCReaction MonitoringRf (EtOAc/hexane 4:1 v/v): 0.76 chemicalbook.com
TLCReaction MonitoringRf (DMC/MeOH 98:2 v/v): 0.87 chemicalbook.com
GC-MSIdentificationIdentified as a component in Pinus halepensis extracts nih.gov

Cell-Based Assays for Biological Activity (e.g., MTT assay, TUNEL staining)

Cell-based assays are critical for evaluating the biological effects of compounds on living cells, including cytotoxicity and apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This compound is used as a starting material for synthesizing various derivatives, whose biological activities are then tested. For example, aqueous extracts from pine species containing this compound were evaluated for their anticancer activity against HepG2 and HeLa cancer cell lines using the MTT assay. nih.govmdpi.com In another study, conjugated oligoelectrolytes synthesized from this compound were assessed for their cytotoxicity against the HepG2 human cell line via the MTT assay to determine their half-maximal inhibitory concentration (IC₅₀) values. rsc.orgrsc.org A patent also describes the use of an MTT assay to confirm that a compound synthesized from this compound did not negatively impact cell viability. google.com

While TUNEL staining is a common method for detecting DNA fragmentation that results from apoptotic signaling cascades, specific studies employing this technique directly on this compound were not identified in the reviewed literature.

Molecular Biology Techniques (e.g., RT-PCR, Western Blot, Transcriptomics Sequencing)

To delve into the molecular mechanisms underlying the biological activities of this compound derivatives, researchers utilize various molecular biology techniques.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to quantify messenger RNA (mRNA) levels, providing insight into gene expression. In a study on resveratrol-salicylate hybrid analogues, for which this compound served as a synthetic precursor, quantitative real-time PCR was used to analyze the expression of CYP1A1 mRNA in HT-29 cells. ualberta.ca This technique helps to understand how these compounds may modulate the expression of genes involved in metabolism and other cellular processes.

Western Blot analysis allows for the detection and quantification of specific proteins in a sample. This technique was used to investigate the effects of compounds derived from this compound. For example, Western blot analysis was performed to measure the expression of ERα protein in MCF7 cells treated with diptoindonesin G analogues, which were synthesized using the core structure derived from this compound. google.com Similarly, the effects of resveratrol-salicylate hybrids on NF-κB (p65) protein levels were assessed via Western blot. ualberta.ca Another study on derivatives of methyl 3,4-dihydroxybenzoate (an isomer) used Western blot to analyze the expression of cell proliferation markers like PH3. biorxiv.org

No specific studies utilizing Transcriptomics Sequencing directly on this compound were found in the reviewed literature.

Zebrafish and Caenorhabditis elegans as Model Organisms in Biological Research

Simple model organisms provide a valuable platform for in vivo studies of biological activity and toxicity.

Caenorhabditis elegans , a nematode worm, is a widely used model in aging and toxicology research. This compound has been identified as a constituent in kombucha, which was shown to improve the survival rates of C. elegans following infection with Salmonella. researchgate.net A comprehensive review of chemical constituents from the Bruguiera genus also lists anti-Caenorhabditis elegans activity as one of the biological activities investigated for compounds isolated from the genus, which include this compound. mdpi.com This suggests its potential role in modulating stress resistance and lifespan. Studies on the closely related isomer, methyl 3,4-dihydroxybenzoate, have extensively used C. elegans to demonstrate its ability to extend lifespan and enhance resistance to oxidative stress. biorxiv.org

The Zebrafish (Danio rerio) is a vertebrate model organism used to study development and disease, and for toxicity screening. In the development of dimeric polyphenols for potential antimalarial drugs, where this compound was used as a starting monomer, the zebrafish model was employed to assess the in vivo toxicity of the most promising synthesized dimers. nih.gov This allows for an early assessment of a compound's safety profile in a whole organism.

X-ray Diffraction for Material Characterization

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. In the context of this compound research, it is primarily used to characterize the crystalline structure of its derivatives or co-crystallized complexes.

Single-crystal X-ray diffraction was used to elucidate the precise molecular structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a compound synthesized in two steps from this compound. This analysis provided definitive proof of the final structure. unimi.it In another study, X-ray powder diffraction (XRPD) was used to characterize different crystalline polymorphic forms of a glucokinase activator, a complex molecule for which a derivative of this compound was an intermediate in the synthesis. The XRPD patterns were distinct for each polymorphic form. google.com Researchers have also used X-ray diffraction to analyze the molecular order of host-guest complexes, where this compound acts as a guest molecule that disrupts the lamellar structure of self-assembling dendritic receptor molecules. pnas.orgacs.org

Future Research Directions and Potential Academic Applications

Development of Novel Biological Modulators and Therapeutic Candidates

The structural characteristics of Methyl 3,5-dihydroxybenzoate (B8624769) make it an intriguing candidate for the development of new therapeutic agents. Researchers are investigating its potential in several key areas of human health.

Anti-inflammatory Agents (e.g., for Inflammatory Bowel Disease)

While direct studies on the anti-inflammatory properties of Methyl 3,5-dihydroxybenzoate are limited in publicly available research, the investigation of structurally similar compounds suggests a promising avenue for future inquiry. For instance, a related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has demonstrated significant anti-inflammatory activity in preclinical models of inflammatory bowel disease (IBD). This derivative, sourced from marine organisms, was found to alleviate IBD by inhibiting key inflammatory pathways such as NF-κB/STAT3 and TLRs. fordham.edumdpi.com It also protected the gut barrier's structural integrity in zebrafish models of IBD. fordham.edu These findings for a closely related molecule underscore the potential of the dihydroxybenzoate scaffold as a source of novel anti-inflammatory agents, warranting further investigation into the specific effects of this compound.

Neurotherapeutic Agents (e.g., for Neurodegenerative Disorders)

The potential of dihydroxybenzoate derivatives as neuroprotective agents is an active area of research, although direct studies on this compound are not yet prevalent. Research has focused on a similar compound, Methyl 3,4-dihydroxybenzoate, which has shown neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. nih.govnih.gov This compound was found to mitigate oxidative damage and inhibit apoptosis in SH-SY5Y human neuroblastoma cells. nih.gov Given that oxidative stress is a key pathological factor in neurodegenerative diseases, the exploration of this compound for similar neuroprotective properties is a logical and potentially fruitful direction for future research.

Anticancer and Chemopreventive Strategies

Preliminary investigations suggest that this compound may possess anti-tumor properties. The compound is noted in chemical supplier databases as being studied for its potential anti-tumor activity, indicating early-stage research interest in this area. scbt.com While specific mechanistic studies on this compound are not widely published, the broader class of dihydroxybenzoic acids and their derivatives has been examined for anticancer effects. For example, studies on other dihydroxybenzoic acid isomers have shown they can inhibit the growth of cancer cells. The potential for this compound to act as a chemopreventive or therapeutic agent warrants more in-depth investigation to elucidate its mechanisms of action and identify potential cancer types that may be susceptible to its effects.

Anti-aging Interventions

A promising area of research for this compound is in the realm of anti-aging, particularly concerning skin health. The compound's potential lies in its ability to inhibit the enzyme tyrosinase. nih.govnih.gov Tyrosinase is a key enzyme in the production of melanin (B1238610), the pigment responsible for skin color. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation, age spots, and an uneven skin tone, which are common signs of aging. nih.govnih.gov Research into tyrosinase inhibitors has shown that derivatives with a 3,5-dihydroxyphenyl structure exhibit notable inhibitory activity. nih.gov By inhibiting tyrosinase, this compound could potentially reduce melanin synthesis, thereby addressing hyperpigmentation and contributing to a more youthful appearance of the skin. This makes it a compelling candidate for inclusion in cosmetic and dermatological formulations aimed at anti-aging.

Advanced Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of complex polymers with specialized functions.

Incorporation into Polymer and Dendrimer Synthesis for Functional Materials (e.g., pollutant encapsulation)

This compound serves as a valuable building block in the synthesis of dendrimers, which are highly branched, well-defined macromolecules. mdpi.com Its di-O-alkylated derivatives have been specifically incorporated into dendrimers designed for the encapsulation of organic pollutants from aqueous environments. fordham.edu The structure of these dendrimers, featuring both polar and nonpolar moieties derived from this compound, makes them suitable for trapping hydrophobic pollutants. fordham.edu

Furthermore, this compound has been utilized in the convergent synthesis of polyester dendrimers. mdpi.com This synthetic approach allows for the precise construction of dendritic structures with a high degree of control over their size and functionality. The resulting dendrimers can be designed to have specific properties, such as the ability to encapsulate guest molecules. For instance, dendrimers with a poly(ethylene glycol) core and a shell derived from 3,5-dihydroxybenzoic acid have been used in conjunction with silver cations for catalytic applications, which could include the degradation of pollutants. nih.gov The ability to create tailored dendritic structures from this compound opens up possibilities for developing advanced materials for environmental remediation, such as the removal of pyrene and other persistent organic pollutants from water. beilstein-journals.org

Below is an interactive data table summarizing the research findings on related compounds, highlighting the potential areas of investigation for this compound.

Compound Biological/Chemical Activity Potential Application for this compound
Methyl 3-bromo-4,5-dihydroxybenzoateAnti-inflammatory (inhibits NF-κB/STAT3 and TLR pathways)Development of anti-inflammatory agents for conditions like IBD.
Methyl 3,4-dihydroxybenzoateNeuroprotective (mitigates oxidative stress and inhibits apoptosis)Investigation as a neurotherapeutic agent for neurodegenerative disorders.
3,5-dihydroxyphenyl derivativesTyrosinase inhibitionFormulation of anti-aging skincare products to address hyperpigmentation.
Di-O-alkylated this compoundMonomer for dendrimer synthesisCreation of functional materials for the encapsulation of organic pollutants.

Development of Flame Retardant Materials from Derivatives

The inherent chemical structure of this compound, specifically its dual hydroxyl groups, presents a valuable starting point for the synthesis of novel flame-retardant materials. The phenolic hydroxyls can act as reactive sites for incorporation into polymer backbones, such as polyesters or polyurethanes. The aromatic nature of the benzoate ring is conducive to char formation upon combustion. This char layer acts as an insulating barrier, limiting the transfer of heat and the release of flammable volatile compounds, thereby impeding the combustion cycle.

Future research can be directed towards synthesizing derivatives of this compound that enhance these flame-retardant properties. For instance, phosphorylation of the hydroxyl groups could introduce phosphorus moieties into the polymer structure. Phosphorus-containing flame retardants are known to promote charring and can also act in the gas phase by quenching radical reactions that propagate fire. The development of such derivatives could lead to halogen-free flame retardants, which are increasingly sought after due to environmental and health concerns associated with halogenated compounds.

Table 1: Potential Derivatives for Flame Retardant Applications

Derivative Class Potential Mechanism of Action Research Focus
Phosphorylated Esters Condensed-phase action (char formation), Gas-phase action (radical trapping) Synthesis and polymerization of phosphorus-containing monomers derived from this compound.
Silicon-Containing Ethers Formation of a stable silica (SiO2) layer upon combustion, enhancing thermal stability and char insulation. Incorporation into silicone polymers or as additives in other polymer systems.

Design of Antimicrobial Conjugated Oligoelectrolytes

This compound has been successfully utilized as a key building block in the synthesis of antimicrobial conjugated oligoelectrolytes (COEs). nih.gov These synthetic molecules are designed to mimic the properties of natural antimicrobial peptides, which often feature a combination of hydrophobic and cationic regions that allow them to selectively disrupt bacterial cell membranes. google.comwikipedia.org

In a systematic study, this compound was used as the precursor to generate aldehyde intermediates. nih.gov This was achieved through an alkylation reaction with α,ω-dibromoalkanes, followed by reduction and oxidation steps. nih.gov These aldehydes were then used in a Horner-Wadsworth-Emmons reaction to construct the conjugated distyrylbenzene core of the COEs. nih.gov By varying the length of the alkyl linkers and the substituents on the cationic quaternary ammonium groups, a series of COEs was created to investigate the structure-activity relationship concerning antimicrobial efficacy and cytotoxicity towards mammalian cells. nih.govnih.govrsc.org

The research found that the balance between antimicrobial activity and mammalian cell cytotoxicity could be fine-tuned through molecular design. nih.gov One particular compound, COE2-3C-C4butyl, emerged as an optimal structure, exhibiting a potent minimum inhibitory concentration (MIC) of 4 μg/mL against E. coli K12, while showing low cytotoxicity to human liver cells (HepG2) and negligible hemolytic activity. nih.govrsc.orgresearchgate.net This work demonstrates a clear pathway for using this compound in the rational design of new antimicrobial agents that could combat antibiotic resistance. nih.govresearchgate.net

Table 2: Synthesis Steps for Antimicrobial COEs from this compound

Step Reaction Reagents Intermediate Product
1 Alkylation α,ω-dibromoalkanes, K2CO3 Aryl ether derivatives
2 Reduction & Oxidation Diisobutylaluminium hydride (DIBAL), MnO2 Aldehyde derivatives nih.gov
3 Olefination Horner–Wadsworth–Emmons (HWE) reaction Distyrylbenzene intermediates nih.gov
4 Halide Exchange Finkelstein reaction Iodide-terminated neutral intermediates

Comprehensive Pre-Clinical Investigation

While initial studies have highlighted the potential bioactivity of this compound, such as its role as a tyrosinase inhibitor, comprehensive pre-clinical data remains largely unavailable in published literature. biosynth.com Future research must prioritize a thorough investigation into its pharmacokinetic and pharmacodynamic profiles. This includes studies on its absorption, distribution, metabolism, and excretion (ADME) to understand its bioavailability and fate within a biological system. Furthermore, in vivo studies in animal models are essential to evaluate both the efficacy and the potential toxicity of the compound before it can be considered for any therapeutic application.

Exploration of Synergistic Effects with Existing Therapeutic Modalities

A significant area for future academic exploration is the potential for this compound to act synergistically with existing drugs. For instance, its known inhibitory effect on enzymes like tyrosinase could be combined with other dermatological agents for treating hyperpigmentation. biosynth.com In oncology, its reported activity as a ribonucleotide reductase inhibitor could potentially enhance the efficacy of chemotherapeutic agents that target DNA synthesis. chemicalbook.comsigmaaldrich.com Investigating these combinations could reveal new therapeutic strategies, potentially allowing for lower doses of conventional drugs and reducing associated side effects.

Elucidation of Broader Biological System Interactions and Pathway Cross-Talk

The current understanding of how this compound interacts with biological systems is limited but promising. Early research identified it as a ribonucleotide reductase inhibitor with potential antitumor activity. chemicalbook.comsigmaaldrich.com This enzyme is crucial for DNA synthesis and repair, making it a key target in cancer therapy. Another study has shown that this compound is a potent tyrosinase inhibitor, more so than commonly used agents like kojic acid. biosynth.com

Future research should aim to unravel the broader network of interactions. Advanced techniques such as proteomics and metabolomics could be employed to identify other protein targets and metabolic pathways affected by the compound. Understanding these interactions is critical for elucidating its full mechanism of action and identifying potential off-target effects. For example, investigating its interaction with serum albumins, as has been done for similar methyl benzoate derivatives, can provide insight into its transport and distribution in the bloodstream. mdpi.com

Rational Design and Synthesis of Enhanced Bioactive Derivatives

The core structure of this compound serves as an excellent scaffold for the rational design and synthesis of new derivatives with enhanced or novel bioactivities. Its use in creating cored dendrimers and crown ethers showcases its versatility as a synthetic building block. chemicalbook.comsigmaaldrich.com As demonstrated in the design of antimicrobial COEs, specific functionalities can be added to the molecule to direct its biological activity. nih.gov Future work could focus on creating derivatives that improve target specificity, increase potency, and optimize pharmacokinetic properties. For example, modifying the ester group or the positions of the hydroxyl groups could lead to analogs with improved binding affinity for specific enzymes or receptors, opening up new therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl 3,5-dihydroxybenzoate, and how can purity be validated?

  • Methodology : this compound is synthesized via esterification of 3,5-dihydroxybenzoic acid with methanol using concentrated sulfuric acid as a catalyst. Reaction parameters include a 6:1 molar ratio of methanol to acid, reflux at 60–70°C for 6–8 hours, and neutralization with sodium bicarbonate post-reaction. Purification involves recrystallization from ethanol/water (1:3 v/v) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) and UV detection at 254 nm ensures ≥98% purity. Confirmation via 1H^1H-NMR (δ 10.5 ppm for phenolic -OH, δ 3.8 ppm for methyl ester) is recommended .

Q. How can researchers mitigate solubility challenges during experimental design with this compound?

  • Approach : The compound is sparingly soluble in water (≈1.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For biological assays, pre-dissolve in DMSO (<0.1% final concentration to avoid cytotoxicity). In aqueous buffers, use sonication at 40°C for 15 minutes to enhance dispersion .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • FT-IR : Confirm ester carbonyl stretch (C=O) at 1680–1700 cm1^{-1} and phenolic -OH at 3200–3400 cm1^{-1}.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 168.15 [M+H]+^+ .
  • X-ray Diffraction (XRD) : Resolve crystallinity for structural confirmation in solid-state studies .

Advanced Research Questions

Q. How does catalytic hydrogenation of this compound proceed, and what factors influence product selectivity?

  • Mechanism : Using a Cu-Zn-Al catalyst (20 wt% loading), hydrogenation at 120°C and 3 MPa H2_2 converts the ester to 3,5-dihydroxytoluene via cleavage of the carbonyl group. Selectivity (>90%) depends on catalyst pre-reduction (H2_2 at 300°C for 4 h) and avoiding over-hydrogenation by limiting reaction time to 6 hours .
  • Contradictions : Competing pathways (e.g., ring hydrogenation) may occur if H2_2 pressure exceeds 5 MPa, necessitating GC-MS analysis to monitor intermediates like 3,5-dihydroxybenzyl alcohol .

Q. What strategies resolve discrepancies in reported neuroprotective efficacy of this compound across cell models?

  • Data Reconciliation :

  • Dose Optimization : In RGC-5 retinal cells, neuroprotection against H2_2O2_2-induced apoptosis peaks at 50 μM, while SH-SY5Y neurons require 100 μM due to differential ROS scavenging efficiency .
  • Assay Standardization : Normalize oxidative stress markers (e.g., MDA, SOD) across studies and use isogenic cell lines to minimize variability .

Q. How can this compound be functionalized for targeted drug delivery, and what are the stability considerations?

  • Derivatization : Introduce alkyl or fluoro groups at the 4-position via electrophilic substitution (e.g., using AlCl3_3 as a catalyst). For prodrug design, esterify the phenolic -OH groups with PEG-linked moieties to enhance blood-brain barrier permeability .
  • Stability : Protect derivatives from light (store at -80°C under argon) and avoid alkaline conditions (pH >8) to prevent ester hydrolysis .

Q. What computational methods predict the binding affinity of this compound to biological targets like A2A adenosine receptors?

  • In Silico Workflow :

Docking : Use AutoDock Vina with the receptor’s crystal structure (PDB ID: 3EML).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

QM/MM : Calculate interaction energies at the B3LYP/6-31G* level for key residues (e.g., His264, Glu169) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.